![molecular formula C19H19Cl2N3O2 B2603062 N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide CAS No. 1259185-10-8](/img/structure/B2603062.png)
N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide
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Overview
Description
“N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide” is a complex organic compound. It incorporates a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of such compounds often involves the use of Pd/LA-catalyzed reactions, which proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . These reactions are practical and straightforward methodologies towards the synthesis of non-fused N-aryl azepane derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 232.33 . The InChI code for this compound is 1S/C14H20N2O/c15-11-12-5-7-13 (8-6-12)14 (17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The Pd/LA-catalyzed reactions mentioned earlier are an example of the type of reactions that this compound might undergo .properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2/c20-15-9-10-16(21)23-17(15)18(25)22-14-7-5-13(6-8-14)19(26)24-11-3-1-2-4-12-24/h5-10H,1-4,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLNYBVFPAMEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide |
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